molecular formula C9H12O3 B14392114 Methyl 5-hydroxy-6-methylhept-6-EN-2-ynoate CAS No. 88376-88-9

Methyl 5-hydroxy-6-methylhept-6-EN-2-ynoate

Cat. No.: B14392114
CAS No.: 88376-88-9
M. Wt: 168.19 g/mol
InChI Key: VYAQWWHPFSOTTH-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-6-methylhept-6-EN-2-ynoate is an organic compound with a unique structure that includes both an alkyne and an enol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxy-6-methylhept-6-EN-2-ynoate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 6-methylhept-5-en-2-one and propargyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.

    Reaction Steps: The key steps include the deprotonation of propargyl alcohol, followed by nucleophilic addition to the carbonyl group of 6-methylhept-5-en-2-one, and subsequent esterification to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-6-methylhept-6-EN-2-ynoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 5-keto-6-methylhept-6-EN-2-ynoate.

    Reduction: Formation of 5-hydroxy-6-methylhept-6-EN-2-ene or 5-hydroxy-6-methylheptane.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 5-hydroxy-6-methylhept-6-EN-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-6-methylhept-6-EN-2-ynoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their function.

    Pathways Involved: It may affect metabolic pathways, signal transduction, and gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methylhept-5-en-2-one: A related compound with a similar backbone but lacking the alkyne and hydroxyl groups.

    6-Methylhept-5-en-2-ol: Another related compound with a hydroxyl group but without the alkyne group.

Uniqueness

Methyl 5-hydroxy-6-methylhept-6-EN-2-ynoate is unique due to the presence of both an alkyne and an enol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

88376-88-9

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 5-hydroxy-6-methylhept-6-en-2-ynoate

InChI

InChI=1S/C9H12O3/c1-7(2)8(10)5-4-6-9(11)12-3/h8,10H,1,5H2,2-3H3

InChI Key

VYAQWWHPFSOTTH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CC#CC(=O)OC)O

Origin of Product

United States

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